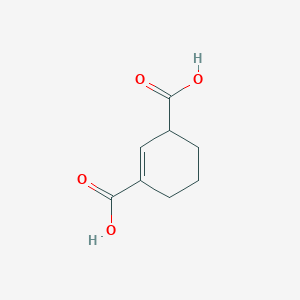

Cyclohexene-1,3-dicarboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

109940-58-1 |

|---|---|

Molecular Formula |

C8H10O4 |

Molecular Weight |

170.16 g/mol |

IUPAC Name |

cyclohexene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C8H10O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h4-5H,1-3H2,(H,9,10)(H,11,12) |

InChI Key |

FCTPXMGHGVCNMD-UHFFFAOYSA-N |

SMILES |

C1CC(C=C(C1)C(=O)O)C(=O)O |

Canonical SMILES |

C1CC(C=C(C1)C(=O)O)C(=O)O |

Synonyms |

1-Cyclohexene-1,3-dicarboxylic acid (6CI,9CI) |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of Cyclohexene 1,3 Dicarboxylic Acid Systems

Reactions Involving the Carboxylic Acid Functional Groups

The two carboxylic acid groups on the cyclohexene (B86901) ring are the primary sites for a variety of chemical modifications, including esterification, amidation, decarboxylation, and anhydride (B1165640) formation.

Esterification of cyclohexene-1,3-dicarboxylic acid involves the reaction of its carboxylic acid groups with alcohols, typically in the presence of an acid catalyst, to form the corresponding esters. ontosight.ai For instance, the reaction with ethanol (B145695) yields diethyl cyclohexene-1,3-dicarboxylate. ontosight.ai The kinetics of esterification of related cyclohexanedicarboxylic acids with diphenyldiazomethane have been studied, providing insights into the reactivity of these systems. acs.org

The process can be optimized for various alcohols, leading to a diverse range of ester derivatives. These esters are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.airesearchgate.net A general method for producing cyclohexanedicarboxylic acid esters involves the esterification of the corresponding anhydride. google.com

Table 1: Examples of Esterification Reactions

| Reactant | Alcohol | Catalyst | Product |

|---|---|---|---|

| This compound | Ethanol | Acid Catalyst | Diethyl cyclohexene-1,3-dicarboxylate ontosight.ai |

| cis-Δ4-tetrahydrophthalic anhydride | Ethanol | p-toluenesulfonic acid | Diethyl cis-Δ4-tetrahydrophthalate orgsyn.org |

| 4-cyclohexene-1,2-dicarboxylic anhydride | Various Alcohols (e.g., methyl, ethyl, butyl) | Sulfuric acid | Corresponding sulfo esters google.com |

This compound can undergo amidation reactions with amines to form amide derivatives. These reactions typically require activation of the carboxylic acid groups, for example, by converting them to more reactive species like acid chlorides or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com The intramolecular reaction between a carboxylic acid and an amine tethered together can lead to the formation of cyclic amides, known as lactams. youtube.com

The synthesis of cyclic amides from dicarboxylic acids and amines can also be achieved using heterogeneous catalysts like tin(IV) oxide (SnO2), which activates the carbonyl carbon of the dicarboxylic acid. buet.ac.bd Studies on the amide derivatives of related cyclohexane (B81311) dicarboxylic acids have provided insights into the rates of amide bond cleavage and the influence of neighboring functional groups. nih.gov

Decarboxylation of this compound, the removal of one or both carboxyl groups as carbon dioxide, can lead to the formation of various cyclohexene derivatives. This process can be initiated by heat or by using specific reagents. The dehydration of cyclohexanol (B46403) in the presence of a strong acid like phosphoric acid is a common method to produce cyclohexene. umass.eduuwimona.edu.jm

Electrolytic methods have also been explored for the decarboxylation of related cyclohexene dicarboxylic acids. stackexchange.com The specific products of decarboxylation can vary depending on the reaction conditions and the substitution pattern of the starting material. For instance, the pyrolysis of dimethyl cyclohexene-1,2-dicarboxylate leads to the formation of dimethyl butadiene-2,3-dicarboxylate. acs.org The synthesis of optically active 3-cyclohexene-1-carboxylic acid has been achieved through a diastereoselective Diels-Alder reaction followed by hydrolysis, demonstrating a controlled route to a mono-carboxylic acid derivative. acs.orgacs.org

Intramolecular dehydration of this compound can lead to the formation of a cyclic anhydride. These anhydrides are valuable reactive intermediates. For example, 4-cyclohexene-cis-dicarboxylic acid anhydride can be synthesized through a Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride. cerritos.edu This reaction is a powerful tool for creating cyclic compounds with high functionality. cerritos.edu

The resulting anhydrides can be readily converted into other derivatives, such as esters and amides, by reaction with nucleophiles like alcohols and amines. google.comorgsyn.org The synthesis of 1-phenyl-4-cyclohexene-1,2-dicarboxylic acid anhydride has also been reported through a Diels-Alder reaction. prepchem.com

Reactivity of the Cyclohexene Ring's Double Bond

The carbon-carbon double bond in the cyclohexene ring is susceptible to attack by electrophiles, leading to addition reactions that saturate the ring and introduce new functional groups.

The primary reaction of the double bond in the cyclohexene ring is electrophilic addition. science-revision.co.uk In this type of reaction, an electrophile attacks the electron-rich pi (π) bond of the alkene. science-revision.co.uk A common example is the addition of halogens like bromine (Br₂) or chlorine (Cl₂). chemguide.co.uk When bromine reacts with an alkene, the double bond breaks, and a bromine atom attaches to each of the carbons that were part of the double bond, resulting in a di-substituted saturated ring. chemguide.co.uk

The mechanism of electrophilic addition typically proceeds in a stepwise manner. The electrophile first attacks the double bond, forming a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile to give the final addition product. libretexts.org The reaction of alkenes with hydrogen halides (HX) is another classic example of electrophilic addition. libretexts.org The hydration of alkenes, which requires a strong acid catalyst, also follows an electrophilic addition mechanism. libretexts.org

Controlled Oxidation Reactions Yielding Functionalized Cyclohexene Derivatives

The reactivity of the this compound scaffold is significantly influenced by its two primary functional groups: the carbon-carbon double bond within the six-membered ring and the two carboxylic acid groups. Controlled oxidation reactions can be strategically employed to target the double bond or the allylic positions, leading to a variety of functionalized derivatives. The specific outcome of the oxidation is highly dependent on the reagents and reaction conditions employed.

The oxidation of the cyclohexene core can lead to several classes of compounds. For instance, the C=C double bond can be oxidized to form epoxides, diols, or can be cleaved to yield dicarboxylic acids. The allylic positions (carbons adjacent to the double bond) are also susceptible to oxidation, which can introduce hydroxyl or keto groups.

Research into the oxidation of the general cyclohexene structure has identified several pathways. For example, the oxidation of cyclohexene can produce 2-cyclohexen-1-one (B156087), 2-cyclohexene-1-ol, cyclohexene oxide, and adipic acid, among other products, depending on the catalytic system and oxidant used. In systems utilizing Ti-Zr-Co metallic catalysts, for instance, high selectivity towards 2-cyclohexen-1-one can be achieved. Another approach uses hydrogen peroxide with an iron(II) complex to yield adipic acid. mdpi.commdpi.com These established reactions on the basic cyclohexene ring provide a foundational understanding of the potential transformations for the more complex this compound.

For this compound, controlled oxidation would aim to modify the ring without disrupting the existing carboxyl groups. The table below summarizes potential controlled oxidation reactions and the expected functionalized products based on known cyclohexene chemistry.

Table 1: Potential Controlled Oxidation Reactions of this compound

| Oxidizing Agent/System | Target Site | Potential Product Class | Example Product Structure (Illustrative) |

| Peroxy acids (e.g., m-CPBA) | C=C Double Bond | Epoxide | 4,5-Epoxycyclohexane-1,3-dicarboxylic acid |

| Osmium tetroxide (OsO₄), followed by NaHSO₃ | C=C Double Bond | cis-Diol | cis-4,5-Dihydroxycyclohexane-1,3-dicarboxylic acid |

| Potassium permanganate (B83412) (KMnO₄), cold, dilute | C=C Double Bond | cis-Diol | cis-4,5-Dihydroxycyclohexane-1,3-dicarboxylic acid |

| Selenium dioxide (SeO₂) | Allylic C-H Bond | Allylic Alcohol | 4-Hydroxycyclohex-5-ene-1,3-dicarboxylic acid |

| Chromium trioxide (CrO₃) / Pyridine | Allylic C-H Bond | Allylic Ketone | 4-Oxocyclohex-5-ene-1,3-dicarboxylic acid |

| Ozone (O₃), followed by a reductive workup (e.g., Zn/H₂O) | C=C Double Bond (Cleavage) | Dialdehyde | 2-(Formylmethyl)-3-formylbutane-1,4-dioic acid |

These transformations allow for the introduction of new functionalities such as hydroxyl, keto, or epoxide groups, which can serve as handles for further synthetic modifications, enabling the creation of a diverse library of complex molecules derived from the parent dicarboxylic acid.

Advanced Derivatization Strategies for Targeted Chemical Properties (e.g., Fluorination for Enhanced Stability)

Beyond oxidation, advanced derivatization strategies can be applied to the carboxylic acid groups or the cyclohexene ring to fine-tune the molecule's chemical and physical properties. These modifications can enhance stability, alter solubility, or introduce reactive sites for conjugation.

Derivatization of the carboxylic acid functions is a common strategy. Standard reactions like esterification or amidation can be used to modify the polarity and reactivity of the molecule. scribd.com For instance, converting the carboxylic acids to methyl esters can be achieved using reagents like diazomethane. scribd.com Such derivatization is often employed to improve the molecule's suitability for analytical techniques like gas chromatography-mass spectrometry (GC-MS) or to protect the acid groups during subsequent reactions on the cyclohexene ring.

A key advanced strategy is fluorination, which involves the introduction of fluorine atoms into the molecular structure. Fluorination is known to impart unique properties, including increased metabolic stability, enhanced binding affinity to biological targets, and altered lipophilicity. While specific literature on the fluorination of this compound is not prominent, general methods for fluorinating alkenes can be considered.

Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), could potentially react with the double bond of the cyclohexene ring to introduce fluorine. Depending on the reaction conditions and the nucleophile present, this could lead to vicinal fluoro-functionalized derivatives (e.g., fluoro-hydroxy or fluoro-acetoxy compounds). Another possibility is the fluorination of enolates derived from keto-derivatives of the parent molecule.

The table below outlines some advanced derivatization strategies applicable to this compound.

Table 2: Advanced Derivatization Strategies for this compound

| Derivatization Strategy | Reagent(s) | Functional Group Targeted | Resulting Derivative Class | Purpose / Enhanced Property |

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst | Carboxylic Acids | Diester | Increased lipophilicity; Protection of carboxyl group |

| Amidation | Amine (e.g., Benzylamine), Coupling Agent (e.g., EDC) | Carboxylic Acids | Diamide | Introduction of new functionalities; Altered H-bonding |

| Electrophilic Fluorination | Electrophilic Fluorine Source (e.g., Selectfluor®) | C=C Double Bond | Fluorinated Cyclohexane | Enhanced metabolic stability; Modified electronics |

| Acid Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Carboxylic Acids | Diacyl Chloride | Highly reactive intermediate for further synthesis |

These derivatization methods provide a powerful toolkit for chemists to precisely engineer the properties of this compound, paving the way for its application in materials science, medicinal chemistry, and as a versatile building block in organic synthesis. The introduction of fluorine, in particular, represents a modern approach to enhancing the stability and potential utility of complex organic molecules.

Spectroscopic and Structural Characterization of Cyclohexene 1,3 Dicarboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the connectivity and chemical environment of each atom within the Cyclohexene-1,3-dicarboxylic acid molecule.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments, their neighboring protons (spin-spin splitting), and their relative numbers (integration). For this compound, the ¹H NMR spectrum is expected to show several key signals corresponding to the olefinic, methine, and aliphatic protons of the cyclohexene (B86901) ring, in addition to the acidic protons of the carboxyl groups.

The olefinic protons attached to the carbon-carbon double bond would appear in the downfield region of the spectrum, typically between 5.5 and 6.0 ppm, due to the deshielding effect of the π-electron system. The protons on the carbons bearing the carboxylic acid groups (C1 and C3) are methine protons and would resonate at a chemical shift influenced by the electron-withdrawing nature of the carboxyl group. The remaining four protons are part of the aliphatic methylene (B1212753) groups in the ring and would appear in the more upfield region. The acidic protons of the two carboxylic acid groups are expected to produce a broad singlet at a very downfield position, often above 10-12 ppm, and their signal can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | 2H |

| Olefinic (-CH=CH-) | 5.5 - 6.0 | Multiplet | 2H |

| Methine (H-C-COOH) | 2.8 - 3.5 | Multiplet | 2H |

Note: The table presents predicted values based on standard chemical shift ranges for the functional groups present. Actual experimental values may vary based on solvent, concentration, and specific stereochemistry.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments, such as those in carbonyl, olefinic, and aliphatic groups. In a proton-decoupled ¹³C NMR spectrum of this compound, each chemically distinct carbon atom produces a single peak.

Assuming the molecule lacks symmetry, eight distinct signals are expected. The carbon atoms of the two carboxylic acid functional groups would appear furthest downfield, typically in the range of 170-180 ppm. The two sp²-hybridized carbons of the alkene double bond would resonate in the 120-140 ppm region. The remaining four sp³-hybridized carbons, including the two methine carbons attached to the carboxyl groups and the two methylene carbons, would be found in the upfield region of the spectrum, generally between 20 and 50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-C OOH) | 170 - 180 |

| Olefinic (-C H=C H-) | 120 - 140 |

| Methine (C H-COOH) | 40 - 50 |

Note: This table shows predicted chemical shift ranges based on typical values for the respective carbon types.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is the most powerful technique for obtaining precise information about the three-dimensional arrangement of atoms in a crystalline solid, including conformation and intermolecular interactions.

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule. For this compound, this analysis would unambiguously determine the relative stereochemistry of the two carboxylic acid substituents (i.e., whether they are cis or trans to each other). Furthermore, it would reveal the exact conformation of the cyclohexene ring, which typically adopts a half-chair or twisted-boat conformation. X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. The analysis provides a complete set of atomic coordinates, from which precise bond lengths, bond angles, and torsion angles can be calculated, offering unparalleled insight into the molecule's geometry.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. These different forms, or polymorphs, can have different physical properties. The study of polymorphism in this compound is crucial as its solid-state interactions are dominated by strong hydrogen bonds between the carboxylic acid groups.

Vibrational Spectroscopy (FT-IR) for Functional Group Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. The most prominent feature for the carboxylic acid groups would be a very broad O-H stretching band, typically appearing in the region of 2500–3300 cm⁻¹. The C=O stretching vibration of the carboxyl group results in a strong, sharp absorption band around 1700 cm⁻¹. The presence of the carbon-carbon double bond in the cyclohexene ring would be indicated by a C=C stretching vibration of medium intensity near 1650 cm⁻¹. Additionally, C-H stretching vibrations for the sp²-hybridized olefinic carbons are expected just above 3000 cm⁻¹, while those for the sp³-hybridized aliphatic carbons appear just below 3000 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| C=O Stretch | Carboxylic Acid | ~1700 | Sharp, Strong |

| C=C Stretch | Alkene | ~1650 | Medium |

| sp² C-H Stretch | Alkene | > 3000 | Medium |

Mass Spectrometry (LC-Mass) for Molecular Weight and Fragmentation Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a pivotal technique for determining the molecular weight and elucidating the fragmentation pathways of organic molecules such as this compound. The molecular formula for this compound is C₈H₁₀O₄, corresponding to a molecular weight of approximately 170.16 g/mol nih.gov. In mass spectrometry, this compound would be expected to produce a molecular ion peak ([M]⁺) corresponding to this mass.

The fragmentation of this compound under mass spectrometry conditions can be predicted to follow pathways characteristic of both cyclohexene and dicarboxylic acids. The initial ionization would form the molecular ion, C₈H₁₀O₄⁺. Subsequent fragmentation is likely to involve the loss of neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), as well as cleavage of the cyclohexene ring structure.

Common fragmentation patterns for dicarboxylic acids include the initial loss of a water molecule (M-18) and the loss of a carboxyl group (M-45) libretexts.org. The cyclohexene moiety can undergo a retro-Diels-Alder reaction, leading to the cleavage of the ring. For cyclohexene itself, a characteristic fragmentation is the loss of an ethene molecule (C₂H₄) docbrown.info. A plausible fragmentation pathway for this compound could therefore involve initial dehydration, followed by decarboxylation and subsequent ring cleavage. The derivatization of dicarboxylic acids, for instance by esterification, is a common strategy to improve their chromatographic separation and ionization efficiency in LC-MS analysis nih.govresearchgate.netgoogle.comlongdom.org.

A summary of potential key fragment ions for this compound is presented in the table below.

| m/z (mass/charge ratio) | Proposed Fragment Ion | Neutral Loss |

| 170 | [C₈H₁₀O₄]⁺ | - |

| 152 | [C₈H₈O₃]⁺ | H₂O |

| 126 | [C₇H₁₀O₂]⁺ | CO₂ |

| 125 | [C₇H₉O₂]⁺ | COOH |

| 108 | [C₇H₈O]⁺ | H₂O, CO₂ |

| 81 | [C₆H₉]⁺ | 2xCOOH |

| 54 | [C₄H₆]⁺ | C₂H₄(from ring) + 2xCOOH |

Thermal Analysis Techniques (Thermogravimetric Analysis) for Stability and Decomposition

Thermogravimetric analysis (TGA) is a technique used to assess the thermal stability and decomposition profile of materials by measuring the change in mass as a function of temperature. For dicarboxylic acids, thermal decomposition can proceed through various pathways, including decarboxylation and dehydration tandfonline.com.

The thermal decomposition of aliphatic dicarboxylic acids can lead to the formation of cyclic ketones, carbon dioxide, and water acs.org. The specific decomposition pathway and the temperatures at which these processes occur are dependent on the structure of the molecule. In general, the thermal decomposition of carboxylic acids on a copper surface has been shown to evolve CO₂ at temperatures between approximately 500 and 650 K rsc.org.

For this compound, it is anticipated that heating would lead to an initial loss of water, potentially forming a cyclic anhydride (B1165640), particularly if the geometry of the molecule allows for the two carboxylic acid groups to come into close proximity. At higher temperatures, decarboxylation, leading to the loss of CO₂, is expected. The unsaturated cyclohexene ring may also influence the decomposition pathway. Studies on the thermal alteration of related complex organic geopolymers have shown the release of low molecular weight dicarboxylic acids at elevated temperatures nih.gov.

The following table outlines a generalized expected thermal decomposition profile for a cyclic dicarboxylic acid like this compound based on typical decomposition patterns of similar compounds.

| Temperature Range (°C) | Mass Loss (%) | Associated Process | Primary Gaseous Products |

| 150 - 250 | Variable | Dehydration (intramolecular or intermolecular) | H₂O |

| 250 - 400 | Variable | Decarboxylation | CO₂ |

| > 400 | Variable | Ring decomposition and char formation | H₂O, CO, CO₂, various hydrocarbons |

Elemental Compositional Analysis (CHNO)

Elemental analysis provides the percentage composition of elements within a compound, which is a fundamental method for confirming its empirical and molecular formula. For this compound, with the molecular formula C₈H₁₀O₄, the theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), and oxygen (O).

The molecular weight of C₈H₁₀O₄ is 170.16 g/mol nih.gov. The theoretical percentages of each element are as follows:

Carbon (C): (8 * 12.011 / 170.16) * 100% = 56.47%

Hydrogen (H): (10 * 1.008 / 170.16) * 100% = 5.92%

Oxygen (O): (4 * 15.999 / 170.16) * 100% = 37.61%

Experimental results from elemental analysis are typically considered acceptable if they fall within ±0.4% of the calculated theoretical values researchgate.netcardiff.ac.uk. High-resolution mass spectrometry can also be utilized to determine the elemental composition of a compound taylorandfrancis.com.

The elemental composition of this compound is summarized in the table below.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage Composition (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 56.47 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 5.92 |

| Oxygen | O | 15.999 | 4 | 63.996 | 37.61 |

| Total | 170.164 | 100.00 |

Stereochemical Aspects and Chiral Synthesis in Cyclohexene 1,3 Dicarboxylic Acid Research

Isomerism: Cis- and Trans-Configurations of Cyclohexene-1,3-dicarboxylic Acid

This compound exists as a pair of geometric isomers: cis and trans. This isomerism arises from the relative orientation of the two carboxylic acid functional groups with respect to the plane of the cyclohexane (B81311) ring.

In the cis-isomer , both carboxylic acid groups are on the same side of the ring.

In the trans-isomer , the carboxylic acid groups are on opposite sides of the ring.

These configurations are not interconvertible without breaking and reforming chemical bonds. Each of these isomers has distinct physical properties and conformational preferences. In 1,3-disubstituted cyclohexanes, the trans isomer exists as a pair of enantiomers (chiral), while the cis isomer is a meso compound (achiral) when the substituents are identical, due to an internal plane of symmetry.

The cyclohexene (B86901) ring is not planar; it adopts a half-chair conformation to minimize steric and torsional strain. The substituents can occupy pseudo-axial or pseudo-equatorial positions. While specific conformational studies on this compound are not widely detailed, the principles are derived from its saturated analogue, cyclohexane-1,3-dicarboxylic acid, which exists in interconverting chair conformations.

For the saturated cis-1,3-cyclohexanedicarboxylic acid, two primary chair conformations are possible:

Diequatorial (e,e): Both carboxyl groups occupy equatorial positions. This is generally the more stable conformation, as it minimizes steric hindrance.

Diaxial (a,a): Both carboxyl groups occupy axial positions. This conformation is significantly less stable due to 1,3-diaxial interactions, where the axial carboxyl groups experience steric repulsion with each other and with the other axial hydrogens on the same side of the ring.

The trans-1,3-cyclohexanedicarboxylic acid has one substituent in an axial position and the other in an equatorial position (a,e). Ring flipping converts it to an energetically equivalent (e,a) conformation. Therefore, the trans isomer exists predominantly in a single, relatively stable conformational state.

In the solid state, the conformation is fixed within the crystal lattice. X-ray diffraction studies on related molecules, such as trans-cyclohexane-1,2-dicarboxylic acid, have shown a preference for the diequatorial conformation in the crystalline form. The efficient packing in the solid state is often dictated by intermolecular interactions, including hydrogen bonding between the carboxylic acid groups of adjacent molecules.

The conformational equilibrium of dicarboxylic acids is highly sensitive to the surrounding environment, particularly the solvent and the pH, which determines the ionization state (diacid, monoanion, or dianion). Research on the closely related cis-1,3-cyclohexanedicarboxylic acid demonstrates these effects clearly.

In both water and dimethyl sulfoxide (DMSO), the diequatorial (e,e) conformer is strongly favored for the neutral diacid and its salts. However, the degree of preference can change. For instance, the stability of the generally unfavorable diaxial (a,a) conformation can be influenced by the medium and ionization. While typically considered insignificant, an axial conformation can become more populated under specific conditions that favor a more compact structure.

The polarity of the solvent plays a significant role. Polar, protic solvents like water can effectively solvate the carboxylic acid groups, potentially stabilizing the diequatorial conformer where the groups are more exposed. In less polar solvents, intramolecular interactions can become more influential.

The ionization state has a profound impact. Deprotonation to form the monoanion and then the dianion introduces electrostatic repulsion between the two carboxylate groups. This repulsion would strongly disfavor the diaxial conformation, where the charged groups are in close proximity, thus shifting the equilibrium almost entirely toward the diequatorial conformer.

| Compound State | Solvent | Predominant Conformer | Notes |

|---|---|---|---|

| Diacid | Water | Diequatorial (>90%) | Strong preference for the (e,e) form. |

| Diacid | DMSO | Diequatorial (>90%) | Strong preference for the (e,e) form. |

| Dianion | Water | Diequatorial | Electrostatic repulsion strongly disfavors the diaxial form. |

| Dianion | DMSO | Diequatorial | While a related trans-1,2-dianion shows significant axial preference in DMSO, the cis-1,3 isomer is expected to remain diequatorial. |

Intramolecular hydrogen bonding can be a significant stabilizing force in molecules containing both hydrogen-bond donor and acceptor groups, such as dicarboxylic acids. For the cis-isomer of a 1,3-dicarboxylic acid, the diaxial conformation brings the two carboxyl groups into close proximity, creating the potential for an intramolecular hydrogen bond. This interaction can partially offset the steric strain of the diaxial arrangement, making it more populated than would otherwise be expected, especially in non-polar solvents.

However, studies using nuclear magnetic resonance (NMR) spectroscopy and acidity constant (Kₐ) ratios for the analogous cis-1,3-cyclohexanedicarboxylic acid in both water and DMSO have indicated an absence of significant intramolecular hydrogen bonding. The ratio of the first and second ionization constants (K₁/K₂) is a common indicator; a very large ratio (e.g., > 10⁴) suggests stabilization of the monoanion by an intramolecular hydrogen bond. For cis-1,3-cyclohexanedicarboxylic acid, this ratio was found to be well below this threshold, suggesting that intermolecular hydrogen bonding with the solvent is the dominant interaction in these media. In non-hydrogen-bonding solvents like carbon tetrachloride, intramolecular hydrogen bonding is more likely to be observed.

Asymmetric Synthesis and Enantioselective Pathways to Optically Active Cyclohexene Carboxylic Acids

Optically active cyclohexene carboxylic acids are valuable chiral building blocks in the synthesis of numerous active pharmaceutical ingredients. The development of enantioselective methods to produce these compounds in high optical purity is a significant area of research.

One prominent strategy is the diastereoselective Diels-Alder reaction. For example, optically active 3-cyclohexene-1-carboxylic acid has been synthesized using a titanium tetrachloride (TiCl₄)-catalyzed Diels-Alder reaction. In this approach, a chiral auxiliary, such as a lactic acid ester, is attached to the dienophile. The chirality of the auxiliary directs the cycloaddition reaction to favor the formation of one diastereomer over the other. Subsequent removal of the chiral auxiliary by simple hydrolysis yields the desired enantiomer of the cyclohexene carboxylic acid. A key advantage of this method is that both (S)- and (R)-isomers can be synthesized from the readily available ethyl L-lactate.

| Component | Description |

|---|---|

| Reaction Type | Diastereoselective Diels–Alder Reaction |

| Catalyst | Titanium tetrachloride (TiCl₄) |

| Chiral Auxiliary | Lactic acid ester (derived from ethyl L-lactate) |

| Key Advantage | Both (S)- and (R)-enantiomers of 3-cyclohexene-1-carboxylic acid are accessible. |

| Auxiliary Removal | Hydrolysis (e.g., washing with water) |

Other enantioselective approaches include organocatalytic methods. Organocatalysis avoids the use of metal catalysts and can provide high stereoselectivity under mild conditions. For instance, asymmetric organocatalytic reactions have been developed to synthesize optically active cyclohexenone derivatives, which are versatile precursors to chiral cyclohexene carboxylic acids and other complex molecules. These methods often involve multi-step, one-pot processes that are efficient and generate minimal waste.

Applications of Cyclohexene 1,3 Dicarboxylic Acid in Advanced Materials and Catalysis

Polymer Chemistry and Engineering Materials

The bifunctional nature of cyclohexene-1,3-dicarboxylic acid, combined with its rigid and non-planar cycloaliphatic structure, makes it a compelling monomer for creating polymers with specialized properties.

Role as a Monomer in Polyester (B1180765) and Polyamide Synthesis

This compound is a dicarboxylic acid, a class of molecules that are fundamental to the synthesis of condensation polymers like polyesters and polyamides. nih.govrsc.org In these polymerization reactions, the two carboxylic acid groups of the monomer react with a co-monomer containing two functional groups, such as a diol for polyesters or a diamine for polyamides, to form ester or amide linkages, respectively. nih.govnih.gov

The general reaction for polyester formation involves the esterification of a dicarboxylic acid with a diol, releasing water as a byproduct. rsc.orgnih.gov Similarly, polyamides are formed through the condensation reaction between a dicarboxylic acid and a diamine. nih.gov The specific structure of the dicarboxylic acid is crucial in determining the final properties of the polymer. The inclusion of the cyclohexene (B86901) ring from this compound into the polymer backbone introduces rigidity and can influence properties such as thermal stability and mechanical strength. This is a common strategy used in polymer design, where cycloaliphatic monomers like 1,4-cyclohexanedicarboxylic acid are employed to produce high-performance polyamides and polyesters. researchgate.netresearchgate.net

Development of High-Performance Polymers with Enhanced Thermal and Mechanical Properties

The incorporation of alicyclic units, such as the cyclohexene ring from this compound, into polymer backbones is a well-established method for enhancing the thermal and mechanical properties of materials. The rigid and bulky nature of the cyclohexene moiety restricts the rotational freedom of the polymer chains, leading to higher glass transition temperatures (Tg) and improved thermal stability.

For instance, polyesters synthesized from bio-based diols like isosorbide (B1672297) and cycloaliphatic diacids such as 1,4-cyclohexanedicarboxylic acid (a saturated analog of the subject compound) exhibit high Tg values and good thermal stability. researchgate.net Polyamides derived from 1,4-cyclohexanedicarboxylic acid are also known for their high melting temperatures, often exceeding 260°C, making them suitable for high-temperature applications. researchgate.net It is anticipated that polymers derived from this compound would exhibit similar or even more distinct properties due to the added rigidity of the carbon-carbon double bond within the ring. This structural feature can lead to polymers with a favorable combination of stiffness, strength, and thermal resistance, essential for engineering materials.

Synthesis of Soluble Polybenzoxazoles (PBOs) for Optoelectronic Applications

Polybenzoxazoles (PBOs) are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their application is often limited by poor solubility, which complicates processing. A key strategy to overcome this is to introduce non-coplanar or bulky groups into the polymer backbone to disrupt chain packing and enhance solubility.

The use of bent or kinked dicarboxylic acid monomers is instrumental in achieving soluble PBOs. While aromatic diacids are common, cycloaliphatic structures like this compound offer a viable alternative. The synthesis involves a two-step process where a bis(o-aminophenol) is reacted with a diacyl chloride (the activated form of a dicarboxylic acid) to form a soluble poly(o-hydroxyamide) (PHA) precursor. This precursor is then thermally treated to induce cyclodehydration, yielding the final PBO. nih.gov Research on fluorinated PBOs has shown that this approach can lead to polymers that are soluble in organic solvents and can be cast into transparent, strong films. nih.gov These films exhibit properties highly desirable for optoelectronics, including high thermal stability (decomposition temperatures over 500°C), low dielectric constants, and high optical transparency. nih.gov The incorporation of a monomer like this compound could yield PBOs with a unique combination of solubility and performance, making them candidates for applications in microelectronics and optoelectronic devices.

Properties of High-Performance PBO Films

| Property | Value Range |

|---|---|

| Tensile Strength | 62–75 MPa |

| Glass Transition Temperature | 315–337 °C |

| 5% Weight-Loss Temperature | >513 °C |

| Dielectric Constant (1 MHz) | 2.52–2.68 |

| UV-Vis Cutoff Wavelength | 334–352 nm |

This table presents typical properties for high-performance polybenzoxazole (PBO) films, illustrating the performance targets for polymers in this class. nih.gov

Design of Biodegradable Polymers for Sustainable Applications

The development of biodegradable polymers from bio-based or sustainable monomers is a critical area of research aimed at mitigating plastic pollution. Aliphatic polyesters are a prominent family of such materials, known for their biodegradability. acs.org These polymers are typically synthesized through the polycondensation of diols and dicarboxylic acids. acs.org

The properties of these polyesters, including their rate of degradation and mechanical characteristics, can be tailored by carefully selecting the monomer units. While simple linear aliphatic diacids like succinic acid or adipic acid are common, the inclusion of cycloaliphatic structures can impart greater durability and specific functionalities. acs.org this compound, potentially derivable from renewable resources, could be used to create biodegradable polyesters with enhanced rigidity compared to their purely linear aliphatic counterparts. This could be advantageous for applications requiring more robust, yet still environmentally benign, materials. The presence of the double bond also offers a site for post-polymerization modification, allowing for further tuning of properties or the attachment of active molecules.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The carboxylate groups of this compound are excellent coordinating agents for metal ions, enabling the formation of a wide array of coordination complexes and polymers, including metal-organic frameworks (MOFs).

This compound as a Chelating Ligand in Metal Complex Synthesis

In its deprotonated form (cyclohexene-1,3-dicarboxylate), the molecule can act as a versatile ligand, binding to metal centers in several ways. The two carboxylate groups can coordinate to a single metal ion in a chelating fashion or, more commonly, bridge two or more metal centers to build extended structures like chains, layers, or three-dimensional frameworks. rsc.orgnih.gov Dicarboxylate ligands are fundamental building blocks in the synthesis of coordination polymers and MOFs. researchgate.net

The geometry of the ligand plays a crucial role in determining the final architecture of the metal complex. The 1,3-substitution pattern of this compound provides a specific angular disposition of the carboxylate groups. This "V-shape," combined with the conformational possibilities of the cyclohexene ring, can lead to the formation of complex and novel network topologies that are not accessible with linear or para-substituted aromatic ligands. For example, studies on metal complexes built from various dicarboxylate ligands show that they can form structures ranging from simple one-dimensional chains to intricate 3D interpenetrating frameworks. rsc.orgnih.gov The resulting MOFs can exhibit properties such as porosity, which is useful for gas storage and separation, or interesting magnetic and optical properties. nih.govacs.org

Coordination Modes of Dicarboxylate Ligands in Metal Complexes

| Metal Ion | Dicarboxylate Ligand | Resulting Structure | Reference |

|---|---|---|---|

| Co(II), Fe(II) | trans-1,4-Cyclohexanedicarboxylate | 1D hydrogen-bonded chains | nih.gov |

| Cd(II), Mn(II) | trans-1,4-Cyclohexanedicarboxylate | 3D framework structures | nih.gov |

| Cu(II) | trans-1,4-Cyclohexanedicarboxylate | Porous 3D network | acs.org |

| Cu(II) | cis-1,4-Cyclohexanedicarboxylate | 2D ladder-like structure | acs.org |

| Zn(II) | 5-Sulfoisophthalate | 1D double chain | acs.org |

This table summarizes the types of structures formed from the reaction of various metal ions with different dicarboxylate ligands, illustrating the versatility of this ligand class. nih.govacs.orgacs.org

Construction of Novel Porous Materials (MOFs, Uranyl-Organic Frameworks) with Tunable Properties

This compound (H₂CHDC) serves as an effective organic linker for the synthesis of novel porous materials, particularly metal-organic frameworks (MOFs) and uranyl-organic frameworks (UOFs). rsc.orgrsc.org The flexibility and specific geometry of the cyclohexene ring, combined with the strong coordinating ability of its two carboxylate groups, allow for the construction of frameworks with tunable dimensionality and properties. rsc.org

A key example is the reaction of H₂CHDC with uranyl ions (UO₂²⁺) under hydrothermal conditions. The outcome of this synthesis can be precisely controlled by the presence or absence of a templating agent. rsc.orgrsc.org

Without a Templating Agent: When uranyl trifluoromethanesulfonate (B1224126) reacts with H₂CHDC alone, it self-assembles into a two-dimensional (2D) framework with the formula [UO₂(CHDC)(H₂O)]. rsc.org In this structure, each uranyl ion is bound to three different H₂CHDC molecules, and each ligand connects to three different metal cations, creating an extended 2D sheet. rsc.org

With a Templating Agent: Introducing a macrocycle like 15-crown-5 (B104581) into the reaction mixture dramatically alters the resulting architecture. The reaction of uranyl nitrate (B79036) with H₂CHDC in the presence of 15-crown-5 yields a one-dimensional (1D) ladder-like structure. rsc.orgrsc.org The 15-crown-5 molecule acts as a template, held within the structure by hydrogen bonds, guiding the assembly into a 1D arrangement instead of a 2D network. rsc.org

This ability to tune the dimensionality of the resulting framework by modifying the reaction conditions highlights the utility of this compound in designing porous materials with specific structural characteristics for potential applications in catalysis, sorption, and separation. wpi.edu

Table 1: Uranyl-Organic Frameworks (UOFs) from this compound

| Compound | Formula | Templating Agent | Resulting Structure | Dimensionality |

|---|---|---|---|---|

| 1 | [UO₂(CHDC)(H₂O)] | None | 2D Framework | 2D |

| 2 | [(UO₂)₂(CHDC)₂(H₂O)₃]·(15-crown-5)·H₂O | 15-crown-5 | Ladder-like Assemblage | 1D |

Investigation of Magnetic Properties in Coordination Networks

While detailed magnetic studies specifically on coordination networks derived from this compound are not extensively documented, research on closely related ligands like trans-1,4-cyclohexanedicarboxylate (trans-H₂chdc) provides significant insight into the potential magnetic behaviors of such materials. These studies show that cyclohexane (B81311) dicarboxylates can be used to construct coordination polymers with interesting magnetic properties, which are influenced by the choice of metal ion and the resulting structure. nih.govmdpi.com

Coordination polymers built with metal ions possessing unpaired electrons, such as copper(II) and cobalt(II), often exhibit magnetic exchange interactions propagated through the carboxylate bridges. mdpi.commdpi.com

Copper(II) Networks: A coordination polymer synthesized with copper(II) and trans-1,4-cyclohexanedicarboxylate, [Cu₂(Hchdc)₂(chdc)]n, features binuclear paddlewheel-type units. mdpi.com Magnetic measurements revealed a strong antiferromagnetic exchange interaction between the two copper(II) ions within each paddlewheel unit. mdpi.com Similarly, another study on copper(II) dimers linked by trans-1,4-chdc also found that the magnetic properties were dominated by a strong Cu-Cu antiferromagnetic interaction. acs.org

Cobalt(II) Networks: In a cobalt(II) coordination polymer constructed with trans-1,4-cyclohexanedicarboxylate, [Co(H₂O)₄(chdc)]n, the magnetic susceptibility was found to obey the Curie-Weiss law in the 80–300 K temperature range. nih.gov The effective magnetic moment decreases with lowering temperature, a behavior typical for Co(II) ions in an octahedral environment, influenced by spin-orbit coupling. nih.gov The role of water molecules as bridging ligands can also propagate antiferromagnetic interactions along metal chains. nih.gov

These findings suggest that this compound is a promising candidate for designing new magnetic materials, where the interplay between the metal centers and the geometric constraints of the ligand could lead to novel magnetic phenomena. mdpi.comnih.gov

Table 2: Magnetic Properties of Coordination Polymers with Related Cyclohexane Dicarboxylate Ligands

| Metal Ion | Ligand | Key Magnetic Finding | Reference |

|---|---|---|---|

| Copper(II) | trans-1,4-cyclohexanedicarboxylate | Strong antiferromagnetic exchange interaction within {-Cu₂(OOCR)₄-} paddlewheel units. mdpi.com | mdpi.com |

| Cobalt(II) | trans-1,4-cyclohexanedicarboxylate | Obeys Curie-Weiss law; effective magnetic moment decreases with temperature, typical for octahedral Co(II). nih.gov | nih.gov |

| Copper(II) | trans-1,4-cyclohexanedicarboxylate | Properties dominated by strong Cu-Cu antiferromagnetic interaction. acs.org | acs.org |

This compound as a Versatile Building Block in Complex Organic Synthesis

The structure of this compound makes it a versatile building block, or synthon, for complex organic synthesis. It possesses three key reactive sites: two carboxylic acid groups and one carbon-carbon double bond. This trifunctional nature allows for a wide range of chemical transformations, enabling its incorporation into more complex molecular scaffolds. researchgate.netresearchgate.net

The carboxylic acid groups can be readily converted into other functional groups such as esters, amides, acid chlorides, or anhydrides, providing multiple pathways for derivatization. ontosight.ai For instance, the reaction to form an anhydride (B1165640) is a common step in creating reactive intermediates. cerritos.edu

The carbon-carbon double bond within the cyclohexene ring is susceptible to various addition reactions, including hydrogenation, halogenation, and epoxidation. More significantly, the diene system in related cyclohexadiene structures is highly valuable in cycloaddition reactions like the Diels-Alder reaction, a powerful tool for forming complex cyclic systems in a stereocontrolled manner. researchgate.netwikipedia.org The thermal decomposition of related sulfolene compounds is a standard method for generating a 1,3-diene in situ for such reactions. cerritos.edu

This combination of functionalities makes this compound and its derivatives valuable intermediates in the synthesis of pharmacologically active molecules and other specialty chemicals. researchgate.netchemondis.com

Development of Specialty Derivatives for Advanced Applications (e.g., Fluorinated Variants for Coatings)

The functional groups of this compound allow for its derivatization to create specialty chemicals with tailored properties for advanced applications. One area of significant interest is the development of fluorinated variants. The introduction of fluorine atoms into an organic molecule can dramatically alter its physical and chemical properties, including thermal stability, chemical resistance, and surface energy.

While direct reports on fluorinated derivatives of this compound for coatings are limited, research on related structures demonstrates the principle. For example, palladium-catalyzed carbonylation reactions have been used on iodo-derivatives of all-cis-3-phenyl-1,2,4,5-tetrafluorocyclohexane to produce novel benzaldehyde (B42025) and benzoic acid derivatives. researchgate.net These fluorinated cyclohexane building blocks are designed for incorporation into more advanced molecular scaffolds, potentially for use in medicinal chemistry or materials science. researchgate.net

Applying similar synthetic strategies to this compound could yield fluorinated di-acids or their esters. Such compounds would be promising candidates for developing high-performance polymers and coatings with enhanced durability, hydrophobicity, and low surface friction.

Applications in Plasticizers (Referencing Esters of Cyclohexanedicarboxylic Acids)

Esters derived from the hydrogenated form of cyclohexene dicarboxylic acids, namely cyclohexanedicarboxylic acids, are widely used as non-phthalate plasticizers. wikipedia.org These plasticizers are added to polymers like polyvinyl chloride (PVC) to increase their flexibility and durability. mdpi.com Due to health concerns over traditional phthalate (B1215562) plasticizers, cyclohexanedicarboxylate esters have emerged as safer, high-performance alternatives, particularly for sensitive applications. wikipedia.org

Two prominent examples include:

Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH): Marketed as Hexamoll® DINCH, this plasticizer is an ester of 1,2-cyclohexanedicarboxylic acid. wikipedia.org It is used extensively in products that require high safety standards, such as medical devices, toys, and food packaging. wikipedia.org Its production involves the hydrogenation of diisononyl phthalate, converting the aromatic ring into a cyclohexane ring. wikipedia.org

4-cyclohexene-1,2-dicarboxylic acid dinonyl ester (DL9TH): This novel plasticizer has been proposed for use in PVC blood containers. nih.gov Studies have shown that it provides protective effects for red blood cells comparable or superior to the traditional plasticizer DEHP. Furthermore, PVC materials containing DL9TH exhibit improved cold resistance, a valuable property for blood storage. nih.gov

The success of these compounds underscores the importance of the cyclohexane dicarboxylate scaffold in the modern polymer industry as a safe and effective replacement for phthalates. mdpi.comgoogle.com

Table 3: Examples of Cyclohexane-based Plasticizers

| Compound Name | Abbreviation | Parent Acid | Key Applications | Noted Benefits |

|---|---|---|---|---|

| Diisononyl Cyclohexane-1,2-dicarboxylate | DINCH | 1,2-Cyclohexanedicarboxylic acid | Medical devices, toys, food packaging. wikipedia.org | Safer alternative to phthalates. wikipedia.org |

| 4-cyclohexene-1,2-dicarboxylic acid dinonyl ester | DL9TH | 4-Cyclohexene-1,2-dicarboxylic acid | Proposed for PVC blood containers. nih.gov | Protective effect on red blood cells; improved cold resistance. nih.gov |

Mechanistic and Theoretical Investigations of Reactions Involving Cyclohexene 1,3 Dicarboxylic Acid Systems

Reaction Mechanism Studies

The study of reaction mechanisms provides fundamental insights into the chemical transformations involving cyclohexene-1,3-dicarboxylic acid and its derivatives. Understanding these pathways is crucial for optimizing reaction conditions, controlling product selectivity, and designing novel synthetic routes.

Elucidation of Polymerization Reaction Mechanisms

The polymerization of cyclohexene (B86901) derivatives, including those related to this compound, can proceed through various mechanisms, often influenced by the specific monomers and catalysts employed. For instance, the polymerization of cis-1,3-diformylcyclohexane, which can be synthesized from the dimethyl ester of cyclohexane-cis-1,3-dicarboxylic acid, yields polymers containing 3-oxabicyclo wikipedia.orgwikipedia.orglibretexts.orgnonane rings when a cationic catalyst is used. tandfonline.com This suggests a cyclopolymerization mechanism. tandfonline.com

In a different approach, the ring-opening copolymerization (ROCOP) of cyclohexene oxide with cyclic anhydrides, catalyzed by bimetallic zinc complexes, has been investigated. mdpi.com A proposed mechanism for the ROCOP of cyclohexene oxide and phthalic anhydride (B1165640) involves the initial coordination of both the epoxide and the cyclic anhydride to the two zinc centers of the catalyst. mdpi.com

Furthermore, kinetic studies of the copolymerization of cyclohexene oxide and carbon dioxide, catalyzed by a dizinc (B1255464) complex, revealed a zero-order reaction in carbon dioxide concentration and a first-order dependence on both catalyst and cyclohexene oxide concentrations. nih.gov These findings, along with polymer characterization, suggest a mechanism involving rapid chain transfer reactions. nih.gov

Mechanistic Pathways of Decarboxylation Reactions

The decarboxylation of dicarboxylic acids, a reaction of significant interest, can be achieved through various methods, including enzymatic and oxidative processes. Light-driven enzymatic decarboxylation of dicarboxylic acids using the photodecarboxylase from Chlorella variabilis (CvFAP) has been shown to produce C2-shortened alkanes. d-nb.info Mechanistic studies indicate that this process proceeds through the formation of mono-fatty acid intermediates before the final alkane product is released. d-nb.info

In another example, the oxidative decarboxylation of cyclohexanecarboxylic acid at elevated temperatures in the presence of an oxygen-containing gas and metal-salt catalysts yields a mixture of cyclohexanone (B45756) and cyclohexene. researchgate.net Investigations into the reaction mechanism using labeled compounds have shown that the formation of cyclohexanone occurs through the attachment of oxygen to either the tertiary carbon atom or the adjacent secondary carbon atoms of the cyclohexanecarboxylic acid molecule. researchgate.net

Detailed Studies on Diels-Alder Reaction Mechanisms in Cyclohexene Synthesis

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry for the formation of six-membered rings, including cyclohexene derivatives. wikipedia.orglibretexts.org This reaction involves the cycloaddition of a conjugated diene with a dienophile. libretexts.org The mechanism is concerted, meaning all electron rearrangements occur in a single mechanistic step through a cyclic transition state. libretexts.org In this transition state, there is a head-on overlap of p orbitals from the diene and the dienophile, leading to the formation of two new sigma bonds and a new pi bond in the resulting cyclohexene product. libretexts.org

The synthesis of 4-cyclohexene-cis-dicarboxylic acid anhydride via a Diels-Alder reaction is a classic example. cerritos.edu This pericyclic reaction is facilitated by a stabilized transition state involving six electrons, analogous to the aromatic system of benzene. cerritos.edu The stereochemistry of the reactants is retained in the product, making it a highly stereospecific reaction. slideshare.net

The table below summarizes key aspects of the Diels-Alder reaction mechanism.

| Feature | Description |

| Reaction Type | [4+2] Cycloaddition |

| Mechanism | Concerted, Pericyclic |

| Transition State | Cyclic, Stabilized (6 electrons) |

| Key Bond Formations | Two new sigma (σ) bonds, one new pi (π) bond |

| Stereochemistry | Stereospecific |

This table provides a simplified overview of the Diels-Alder reaction mechanism.

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for investigating the intricacies of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Calculations for Structural Optimization, Energetics, and Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to study the electronic structure of molecules and predict their properties. It has been applied to investigate various aspects of reactions involving cyclohexene derivatives and related systems. For example, DFT calculations have been used to examine the [3+2] and [1+2] cycloaddition pathways between ethene and nitrilimines. researchgate.net These calculations revealed that both reaction pathways are concerted and asynchronous and helped to elucidate the frontier molecular orbital interactions that govern the reaction barriers. researchgate.net

In the context of catalytic reactions, DFT calculations have been integrated with experimental studies to investigate reaction mechanisms. For instance, in the cycloaddition of CO2 with aziridines catalyzed by a metal-organic framework (MOF), DFT calculations were used alongside real-time NMR spectroscopy to understand the reaction mechanism. acs.org

The table below presents a hypothetical example of data that could be obtained from DFT calculations for a reaction involving a cyclohexene derivative.

| Parameter | Reactant | Transition State | Product |

| Relative Energy (kcal/mol) | 0.0 | 25.3 | -15.8 |

| Key Bond Distance (Å) | 2.5 | 1.8 | 1.5 |

This is a hypothetical data table to illustrate the type of information obtained from DFT calculations.

Molecular Docking Studies for Ligand-Receptor Interactions in Biological Systems

In the broader context of dicarboxylic acids and related structures, computational methods like molecular dynamics simulations and machine learning, which are often used in conjunction with docking, have been employed to study enzyme-substrate interactions. For example, in the study of P450 decarboxylases, these methods helped identify molecular rearrangements within the active site that facilitate the decarboxylation of unsaturated substrates. researchgate.net

Biological Activity and Biomedical Relevance of Cyclohexene 1,3 Dicarboxylic Acid Derivatives

Role as Synthetic Precursors for Biologically Active Molecules

Cyclohexene-1,3-dicarboxylic acid and its related structures, such as cyclohexane-1,3-dione, are key starting materials for the synthesis of a wide array of biologically active molecules. researchgate.net Their inherent chemical reactivity, particularly the active methylene (B1212753) group and dicarbonyl functionalities, allows for the construction of complex molecular architectures. researchgate.net These precursors are instrumental in building various heterocyclic compounds and natural product analogues. researchgate.net The resulting molecules have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. researchgate.netresearchgate.net

For instance, the cyclohexenone core, derived from these precursors, is found in compounds exhibiting antifungal and anticancer activities. researchgate.net Furthermore, the versatility of the cyclohexane-1,3-dione scaffold has been exploited to create derivatives with potential applications as antiviral, analgesic, and antimalarial agents. researchgate.net The ability to readily modify the core structure allows for the systematic exploration of structure-activity relationships, guiding the design of more potent and selective therapeutic agents. nih.govnih.gov

Enzyme Interaction Studies and Modulation of Metabolic Pathways

Derivatives of this compound have been shown to interact with various enzymes, thereby modulating key metabolic pathways. A notable example is the inhibition of acetyl-CoA carboxylase (ACCase) by certain cyclohexanedione derivatives. researchgate.net ACCase is a critical enzyme in the biosynthesis of fatty acids. researchgate.net The inhibition of this enzyme in susceptible grass species explains the herbicidal activity of these compounds. researchgate.net

In anaerobic bacteria, the degradation of cyclohexane (B81311) carboxylic acid is linked to the metabolic pathways of aromatic compounds. nih.gov Studies on Geobacter metallireducens have identified a novel pathway for cyclohexane carboxylic acid degradation that involves its activation to cyclohexanoyl-CoA and subsequent dehydrogenation steps. nih.gov This metabolic link suggests an evolutionary relationship where the ability to catabolize cyclohexane derivatives may have evolved from existing pathways for aromatic compound degradation. nih.gov Furthermore, in syntrophic cultures, metabolites such as cyclohex-1-ene carboxylate have been observed, indicating their role as intermediates in the breakdown of aromatic compounds like benzoate. nih.gov

Investigation of Inhibitory Activity Against Specific Enzymes (e.g., Dehydroquinase)

While direct inhibition of dehydroquinase by this compound itself is not extensively documented in the provided results, the broader class of cyclohexane derivatives has been studied for its inhibitory effects on various enzymes. For example, certain 2-acyl-cyclohexane-1,3-dione derivatives are potent inhibitors of p-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone. mdpi.com This inhibition forms the basis of action for several triketone herbicides. mdpi.com The structural features of the cyclohexane-1,3-dione ring are crucial for this inhibitory activity. mdpi.com

Additionally, studies on other cyclohexane derivatives have revealed inhibitory activity against receptor tyrosine kinases, which are implicated in cancer cell growth. nih.gov Molecular docking simulations have been employed to understand the binding interactions between these derivatives and the active sites of enzymes like c-Met protein. nih.gov

Antimicrobial and Antifungal Properties of Derivatives

Derivatives of this compound have demonstrated notable antimicrobial and antifungal activities.

Antibacterial Activity: Amidrazone derivatives incorporating a cyclohex-1-ene-1-carboxylic acid moiety have shown bacteriostatic activity against various bacterial strains. nih.gov For instance, certain derivatives exhibited moderate activity against Yersinia enterocolitica and weak activity against Escherichia coli and Klebsiella pneumoniae. nih.gov The substitution pattern on the phenyl ring of these derivatives was found to influence their antibacterial potency. nih.gov Other studies have highlighted that functionally substituted cyclohexane derivatives can act as effective bactericidal agents against both Gram-positive and Gram-negative bacteria. researchgate.netmedwinpublishers.com For example, purpurin (B114267) esters containing a cyclohexane fragment have shown antimicrobial activity against Staphylococcus aureus. semanticscholar.org

Antifungal Activity: Several derivatives have also been evaluated for their antifungal properties. A particular amidrazone derivative showed weak activity against Candida albicans. nih.gov In the context of agricultural applications, some carboxylic acid amides have exhibited significant antifungal activity against various phytopathogenic fungi, with some compounds showing efficacy comparable to the commercial fungicide boscalid. mdpi.com Additionally, copper and mercury complexes of an amino-cyclohexene-dithiocarboxylate derivative displayed antifungal activity. cabidigitallibrary.org

The table below summarizes the antimicrobial activity of selected this compound derivatives.

| Derivative Type | Target Organism | Activity Level (MIC/Inhibition) | Reference |

| Amidrazone derivative 2b | Yersinia enterocolitica | MIC = 64 µg/mL | nih.gov |

| Amidrazone derivative 2f | Yersinia enterocolitica | MIC = 128 µg/mL | nih.gov |

| Amidrazone derivative 2b | Escherichia coli, Klebsiella pneumoniae | MIC = 256 µg/mL | nih.gov |

| Amidrazone derivative 2f | Candida albicans | MIC = 256 µg/mL | nih.gov |

| Purpurin ester with cyclohexane | Staphylococcus aureus | MIC = 31.25 µg/ml | semanticscholar.org |

| Carboxylic acid amide 1c | Colletotrichum orbiculare | 60.43% inhibition at 50 µg/mL | mdpi.com |

| Carboxylic acid amide 1c | Rhizoctonia solani | 75.19% inhibition at 50 µg/mL | mdpi.com |

| Carboxylic acid amide 1c | Pythium aphanidermatum | 74.14% inhibition at 50 µg/mL | mdpi.com |

| Carboxylic acid amide 1c | Botrytis cinerea | 79.27% inhibition at 50 µg/mL | mdpi.com |

Potential Applications in Agriculture (e.g., Herbicides, Plant Growth Regulators)

Derivatives of cyclohexanedione-carboxylic acid have been patented for their herbicidal and plant growth regulating activities. google.com These compounds have shown efficacy in controlling weeds in various crops, including sugar cane, cereals, maize, soybeans, and cotton. google.com Their mode of action often involves the inhibition of key plant enzymes, such as acetyl-CoA carboxylase, which is vital for fatty acid biosynthesis in grasses. researchgate.net

Furthermore, certain cyclohexane derivatives have been developed as plant growth regulators. google.com For example, derivatives of 3,5-dioxo-cyclohexanecarboxylic acid can suppress the excessive growth of rice seedlings and promote root development. google.com The modification of related natural products, such as gibberellic acid, has also led to the synthesis of new potential plant growth regulators. mdpi.comdoaj.org The application of dicarboxylic acids has also been explored to enhance the phytoextraction of heavy metals from contaminated soil, indicating another potential agricultural use. nih.gov

Emerging Research Directions and Future Perspectives for Cyclohexene 1,3 Dicarboxylic Acid

Exploration of Sustainable and Green Synthetic Routes

The traditional synthesis of cyclic dicarboxylic acids often relies on petrochemical feedstocks and energy-intensive processes. The future of chemical manufacturing, however, depends on the adoption of green chemistry principles, emphasizing the use of renewable resources, atom economy, and environmentally benign reaction conditions. Research into the synthesis of cyclohexene (B86901) dicarboxylic acid analogs is actively pursuing these principles.

A primary strategy involves the use of bio-based platform chemicals. The Diels-Alder reaction is a key transformation being explored, allowing for the construction of the cyclohexene ring system from renewable starting materials. researchgate.net For instance, research has demonstrated the synthesis of related compounds like tetramethyl 5-cyclohexene-1,2,3,4-tetracarboxylate from sugar-derived muconic acid and fumaric acid with high yields (up to 95.5%) without the need for a catalyst. researchgate.netrsc.org Similarly, malic acid, another bio-based chemical, can be dehydrated to fumaric acid, which then acts as a dienophile in reactions with dienes like 1,3-butadiene (B125203). researchgate.net

Another significant advancement in green synthesis is the application of microwave-assisted organic synthesis. This technique can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net Studies on the Diels-Alder reaction between 1,3-butadiene and maleic acid to form 4-cyclohexene-1,2-dicarboxylic acid have shown the effectiveness of microwave irradiation, establishing a rapid and practical green chemistry approach. researchgate.net These methodologies provide a strong foundation for developing sustainable routes to Cyclohexene-1,3-dicarboxylic acid.

| Method | Starting Materials (Example) | Key Features | Potential Advantages |

| Conventional Synthesis | Petrochemical-based (e.g., from C4/C5 cracker streams) | High temperature/pressure, metal catalysts | Established industrial processes |

| Bio-based Diels-Alder | Muconic acid, Fumaric acid, Malic acid, 1,3-Butadiene | Use of renewable feedstocks, often catalyst-free | Reduced carbon footprint, sustainability |

| Microwave-Assisted Synthesis | 1,3-Butadiene, Maleic acid | Rapid heating, reduced reaction times | Increased energy efficiency, higher throughput |

This table illustrates potential green synthetic strategies for this compound based on research into analogous compounds.

Development of Novel Applications in Niche Technologies

The inherent functionality of this compound—a rigid ring structure, a reactive double bond, and two carboxylic acid groups—makes it a versatile candidate for creating materials with tailored properties for niche technological applications.

In polymer chemistry, it can serve as a specialty monomer for producing polyesters and polyamides. ontosight.ai Unlike more common linear or aromatic dicarboxylic acids, the bent and rigid structure of the cyclohexene ring can impart unique thermal and mechanical properties to the resulting polymers, such as improved rigidity, specific solubility, and modified glass transition temperatures. These polymers could find use in advanced engineering plastics or specialty textiles. ontosight.ai

Derivatives of related cyclohexane (B81311) dicarboxylic acids are also being explored as safer alternatives to traditional plasticizers. For example, Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) is a non-phthalate plasticizer developed in response to health concerns over ortho-phthalate esters. nih.gov This highlights a potential niche application for derivatives of this compound in creating flexible PVC and other polymers for sensitive applications like medical devices and food packaging.

Furthermore, the related cyclohexane-1,3-dione scaffold is a crucial intermediate in the synthesis of a wide array of biologically active heterocyclic compounds, including those with anti-inflammatory and anti-cancer properties. researchgate.netresearchgate.net This suggests a pathway for this compound to be used as a precursor for creating complex molecules for the pharmaceutical and agrochemical industries. ontosight.ai

| Niche Application Area | Role of this compound | Potential Technological Advantage |

| Specialty Polymers | Monomer | Creation of polyesters/polyamides with unique thermal stability and mechanical rigidity. ontosight.ai |

| Advanced Plasticizers | Precursor for ester derivatives | Development of non-phthalate plasticizers with favorable toxicological profiles for sensitive applications. nih.gov |

| Pharmaceutical Intermediates | Scaffolding/Precursor | Synthesis of complex, biologically active heterocyclic compounds for drug discovery. researchgate.netresearchgate.net |

| Agrochemicals | Precursor | Development of novel herbicides or plant growth regulators. ontosight.ai |

This table summarizes potential niche applications for this compound and its derivatives.

Advanced Computational Modeling for Predictive Material and Ligand Design

The development of new materials and molecules is increasingly driven by computational chemistry, which allows for the prediction of properties and biological activities before undertaking costly and time-consuming laboratory synthesis. Advanced computational modeling is a key emerging research direction for unlocking the potential of the this compound scaffold.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, Density-Functional Theory (DFT), and molecular docking are being applied to similar structures to guide the design of new functional molecules. For example, a detailed in silico study was conducted on derivatives of the closely related cyclohexane-1,3-dione to design and screen for new potential inhibitors of the c-Met protein, a target in non-small-cell lung cancer. nih.gov This research used QSAR to correlate the molecular structure of the compounds with their biological inhibitory activity (pIC₅₀) and employed DFT to calculate key electronic properties like HOMO and LUMO energy levels. nih.gov

Molecular docking simulations further allowed researchers to visualize and predict how these designed molecules would bind to the active site of the target protein. nih.gov This multi-stage computational approach enables the rational design of lead compounds with high predicted efficacy and specificity. Such methodologies can be directly applied to derivatives of this compound for predictive ligand design in drug discovery. Similarly, DFT calculations can be used to investigate and predict the mechanisms of catalytic reactions, aiding in the optimization of synthetic routes. acs.org

| Computational Method | Application in Research | Specific Goal for this compound |

| QSAR (Quantitative Structure-Activity Relationship) | Correlate chemical structure with biological activity (e.g., pIC₅₀). nih.gov | Predict the efficacy of new drug candidates based on the cyclohexene scaffold. |

| DFT (Density-Functional Theory) | Calculate electronic properties (HOMO/LUMO energies) and model reaction mechanisms. nih.govacs.org | Optimize molecular structure for desired electronic properties and understand synthetic pathways. |

| Molecular Docking | Simulate the binding of a ligand to the active site of a target protein. nih.gov | Design and screen for derivatives with high binding affinity to specific biological targets (e.g., enzymes). |

| MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) | Calculate the binding free energy of a ligand-protein complex. nih.gov | Refine the selection of lead compounds by predicting the stability of the ligand-target interaction. |

This table outlines advanced computational techniques and their application in the predictive design of materials and ligands derived from the this compound structure.

Q & A

What are the primary synthetic routes for Cyclohexene-1,3-dicarboxylic acid, and what are their mechanistic considerations?

Advanced

this compound is typically synthesized via oxidation of substituted cyclohexene precursors. For example, 3-Cyclohexene-1-acetic acid can be oxidized using potassium permanganate (KMnO₄) in aqueous medium to yield cyclohexene-dicarboxylic acid derivatives . Mechanistically, this involves cleavage of the double bond and subsequent oxidation of the acetic acid moiety. Alternative routes include Diels-Alder reactions with maleic anhydride followed by hydrolysis, though regioselectivity must be carefully controlled. Optimization of reaction conditions (e.g., temperature, pH, and catalyst purity) is critical to minimize side reactions such as over-oxidation or ring-opening.

How can spectroscopic methods distinguish between cis and trans isomers of this compound?

Basic

Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for differentiating isomers. In cis-isomers, the coupling constant (J) between vicinal protons on the cyclohexene ring typically ranges from 8–12 Hz due to dihedral angle constraints, whereas trans-isomers exhibit smaller J values (3–6 Hz) . Infrared (IR) spectroscopy further complements this by identifying hydrogen-bonding patterns in the carboxylic groups, which are more pronounced in cis configurations due to closer proximity of the -COOH groups.

What experimental strategies resolve contradictions in catalytic efficiency for hydrogenation of this compound derivatives?

Advanced

Discrepancies in catalytic efficiency often arise from variations in catalyst preparation or reaction conditions. For hydrogenation, palladium (Pd) catalysts are commonly used, but discrepancies in yield may stem from differences in catalyst loading, solvent polarity, or hydrogen pressure . Systematic studies comparing Pd/C with Raney Ni under controlled conditions (e.g., 1–3 atm H₂, 25–80°C) can isolate optimal parameters. Additionally, monitoring reaction progress via gas chromatography (GC) or high-performance liquid chromatography (HPLC) helps identify intermediate byproducts affecting yield .

How does X-ray crystallography using SHELX software confirm the stereochemistry of this compound derivatives?

Advanced

Single-crystal X-ray diffraction refined via SHELXL (a module of the SHELX suite) provides unambiguous stereochemical assignment. The program refines positional and thermal parameters against diffraction data, enabling precise determination of bond lengths, angles, and torsional conformations . For this compound, this method clarifies the spatial arrangement of carboxylic groups and the cyclohexene ring, distinguishing between chair, boat, or twisted conformations. High-resolution data (≤1.0 Å) are recommended to resolve potential disorder in the crystal lattice.

What challenges arise in achieving regioselectivity during esterification of this compound, and how are they mitigated?

Advanced

Regioselective esterification is complicated by the proximity of the two carboxylic groups. To favor mono-esterification, bulky alcohols (e.g., tert-butanol) or protective groups (e.g., trimethylsilyl) can sterically hinder one site . Kinetic control via low-temperature reactions (−10°C to 0°C) in aprotic solvents (e.g., THF) further enhances selectivity. Reaction monitoring via thin-layer chromatography (TLC) or mass spectrometry (MS) ensures minimal di-ester formation.

What are the best practices for handling and storing this compound to prevent degradation?

Basic

Store the compound in airtight containers under inert gas (N₂ or Ar) at −20°C to prevent oxidation or moisture absorption . Handle in a fume hood with nitrile gloves and protective eyewear, as carboxylic acids can cause skin irritation. Periodic Fourier-transform infrared (FTIR) analysis monitors degradation, with shifts in O-H (2500–3000 cm⁻¹) and C=O (1700 cm⁻¹) peaks indicating hydrolysis or dimerization.

How does the cyclohexene ring influence the acidity of this compound compared to its saturated analog?

Advanced

The electron-withdrawing effect of the cyclohexene double bond increases acidity relative to cyclohexane-1,3-dicarboxylic acid. This is evidenced by lower pKa values (≈2.5–3.0 vs. 4.0–4.5 for the saturated form) due to conjugation stabilizing the deprotonated carboxylate . Titration experiments with NaOH (0.1 M) and pH monitoring validate this trend, while computational studies (DFT) provide mechanistic insights into electronic effects.

What role does this compound play in synthesizing biodegradable polymers?

Advanced